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Compound of Interest

Compound Name: MK-1468

Cat. No.: B12384802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

MK-1468 is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key

therapeutic target in the pursuit of disease-modifying treatments for Parkinson's Disease.

Developed by Merck, this brain-penetrant, ATP-competitive, type-I inhibitor has demonstrated a

remarkable selectivity profile, a critical attribute for minimizing off-target effects and ensuring a

favorable safety profile. This technical guide provides a comprehensive overview of the kinase

selectivity of MK-1468, including quantitative data, detailed experimental methodologies, and

visualizations of relevant signaling pathways and workflows.

Executive Summary
MK-1468 has been rigorously profiled against a broad panel of kinases, showcasing its high

affinity for LRRK2 while maintaining a significant margin of selectivity against other kinases.

The compound was subjected to inhibitory testing against 267 protein kinases and exhibited a

100-fold selectivity for 265 of these off-target kinases.[1][2] This high degree of selectivity is a

notable achievement for a type-I inhibitor, given the conserved nature of the ATP-binding

domain across the human kinome. Further screening against a panel of 117 functional assays,

including enzymatic and radioligand binding tests, revealed a 1000-fold selectivity,

underscoring its clean off-target profile.[1]
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The development of MK-1468 involved extensive screening to determine its inhibitory activity

against a wide array of kinases. While a comprehensive public list of IC50 values for all 265

kinases with over 100-fold selectivity is not available, the following table summarizes the known

potency and key selectivity data for MK-1468 and related compounds.
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Target Assay Type Result (IC50/Ki) Notes

LRRK2 (wild-type) In vitro kinase assay Potent

MK-1468 is a highly

potent inhibitor of wild-

type LRRK2.[1]

LRRK2 (G2019S) In vitro kinase assay Potent

Demonstrates nearly

equivalent potency

against the common

G2019S mutant of

LRRK2, a key

mutation in familial

Parkinson's disease.

[1]

Off-target kinases

(265)

In vitro kinase assay

panel
>100-fold selectivity

MK-1468 exhibits

greater than 100-fold

selectivity against 265

other kinases in a

panel of 267.[1][2]

MINK1, CLK2, IRAK4
In vitro kinase assay

panel
<100-fold selectivity

A similar compound

from the same

development program

showed less than 100-

fold selectivity against

these kinases,

suggesting they may

be the primary off-

targets for this

chemical series.

LRRK2 pSer935 In vivo (rat striatum) 33 nM (unbound)

Demonstrates potent

in vivo target

engagement by

measuring the

reduction of LRRK2

autophosphorylation

at serine 935.[1]
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LRRK2 pSer935 Ex vivo (rat PBMCs) 25 nM (unbound)

Shows consistent

potency in a

peripheral biomarker

assay.[1]

Experimental Protocols
The determination of MK-1468's kinase selectivity profile relies on robust and well-validated

experimental methodologies. Below are detailed descriptions of the key assays typically

employed in such a screening cascade.

In Vitro Kinase Inhibition Assay (Radiometric)
Radiometric assays are considered the gold standard for quantifying kinase activity due to their

direct measurement of substrate phosphorylation.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP

or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. The amount of

incorporated radioactivity is directly proportional to the kinase activity.

Materials:

Purified recombinant kinase

Specific peptide or protein substrate

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

[γ-³²P]ATP or [γ-³³P]ATP

ATP

MK-1468 (or other test compounds) dissolved in DMSO

Phosphocellulose filter paper or beads

Wash buffer (e.g., phosphoric acid)
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Scintillation cocktail

Scintillation counter

Procedure:

Reaction Setup: In a microplate, combine the kinase, substrate, and MK-1468 at various

concentrations in the kinase reaction buffer.

Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a

predetermined time, ensuring the reaction is in the linear range.

Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

Capture: Spot the reaction mixture onto phosphocellulose filter paper or add it to wells

containing phosphocellulose-coated beads. The phosphorylated substrate will bind to the

filter/beads.

Washing: Wash the filters/beads extensively with a wash buffer to remove unincorporated [γ-

³²P]ATP.

Detection: Place the dried filters/beads into scintillation vials with a scintillation cocktail.

Quantification: Measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the percentage of inhibition at each compound concentration

relative to a DMSO control and determine the IC50 value by fitting the data to a dose-

response curve.

Cellular Target Engagement Assay (pSer935 LRRK2)
This assay measures the ability of an inhibitor to block LRRK2 activity within a cellular context

by quantifying the autophosphorylation of LRRK2 at serine 935.

Principle: LRRK2 autophosphorylates itself at multiple sites, including Ser935. Inhibition of

LRRK2 kinase activity leads to a decrease in pSer935 levels, which can be detected using
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specific antibodies.

Materials:

Cells expressing LRRK2 (e.g., primary peripheral blood mononuclear cells (PBMCs) or a

relevant cell line)

Cell culture medium and reagents

MK-1468 (or other test compounds)

Lysis buffer

Primary antibody specific for pSer935-LRRK2

Primary antibody for total LRRK2 (as a loading control)

Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

Western blot or ELISA reagents and equipment

Procedure (Western Blot):

Cell Treatment: Treat the cells with varying concentrations of MK-1468 for a specified period.

Cell Lysis: Harvest and lyse the cells to extract total protein.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate with the primary anti-pSer935-LRRK2 antibody.
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Wash the membrane and incubate with the labeled secondary antibody.

Detection: Detect the signal using an appropriate method (e.g., chemiluminescence or

fluorescence).

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total LRRK2

antibody to normalize for protein loading.

Data Analysis: Quantify the band intensities and calculate the ratio of pSer935-LRRK2 to

total LRRK2. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Workflows
LRRK2 Signaling in Parkinson's Disease
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The

LRRK2 protein is a large, multi-domain enzyme that includes a kinase domain and a GTPase

domain. Its pathogenic mutations often lead to increased kinase activity, which is believed to

contribute to neuronal dysfunction and death. LRRK2 is involved in various cellular processes,

including vesicular trafficking, autophagy, and cytoskeletal dynamics.

Upstream Regulation LRRK2 Activation

Downstream Effects

Various Cellular Stressors
(e.g., Oxidative Stress) LRRK2 (Inactive)

LRRK2 (Active)
(Increased Kinase Activity)

GTP Binding &
Dimerization

Rab GTPases
(e.g., Rab10)Phosphorylation

Dysfunctional Autophagy

Cytoskeletal Dysfunction

Altered Vesicular Trafficking

Neuronal Damage &
Degeneration

MK-1468

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12384802?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Simplified LRRK2 signaling pathway in Parkinson's Disease and the inhibitory action

of MK-1468.

MK-1468 Drug Discovery and Development Workflow
The discovery and preclinical development of a selective kinase inhibitor like MK-1468 follows

a structured workflow, integrating computational and experimental approaches.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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